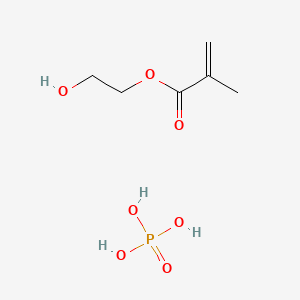

2-Hydroxyethyl methacrylate phosphate

Beschreibung

Eigenschaften

IUPAC Name |

2-hydroxyethyl 2-methylprop-2-enoate;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3.H3O4P/c1-5(2)6(8)9-4-3-7;1-5(2,3)4/h7H,1,3-4H2,2H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLZHVHESHDZRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCO.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

503550-05-8, 24599-21-1 (monomer) | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, phosphate, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503550-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl methacrylate phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052628032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

228.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

52628-03-2 | |

| Record name | Methacryloyloxyethyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52628-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl methacrylate phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052628032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxyethyl Methacrylate Phosphate (HEMA-P)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyethyl methacrylate (B99206) phosphate (B84403) (HEMA-P), a functional monomer, possesses both a polymerizable methacrylate group and a hydrophilic phosphate group. This unique bifunctionality imparts valuable properties, making it a significant component in the formulation of advanced materials. Its ability to enhance adhesion, improve corrosion resistance, and increase biocompatibility has led to its application in diverse fields, including dental adhesives, coatings, and biomaterials for drug delivery and tissue engineering. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and characterization of HEMA-P, along with its key applications.

Chemical Structure and Identification

2-Hydroxyethyl methacrylate phosphate (HEMA-P) is an organic compound that is the phosphate ester of 2-hydroxyethyl methacrylate (HEMA). The presence of the methacrylate group allows for polymerization, while the phosphate group provides hydrophilicity and adhesive properties.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| CAS Number | 52628-03-2[1][2][3][4] |

| Molecular Formula | C6H11O6P |

| Molecular Weight | 210.12 g/mol |

| IUPAC Name | (2-(methacryloyloxy)ethyl) dihydrogen phosphate |

| Synonyms | HEMA-phosphate, Methacryloyloxyethyl phosphate, Phosphoric acid 2-hydroxyethyl methacrylate ester[1][5] |

Physicochemical Properties

The properties of HEMA-P are summarized in the table below. These properties are crucial for its application in various formulations.

| Property | Value | Reference |

| Appearance | Clear, colorless to pale yellow viscous liquid | [3] |

| Density | 1.238 - 1.37 g/mL at 25 °C | [4][6] |

| Boiling Point | > 200 °C (decomposes) | |

| Flash Point | > 100 °C | |

| Refractive Index | 1.461 - 1.468 | [4] |

| Viscosity | 700-1400 mPa·s | [7] |

| Water Solubility | Soluble | [3] |

| Acid Value | 200 min (mg KOH/g) | [4] |

Synthesis of this compound

The synthesis of HEMA-P typically involves the phosphorylation of 2-hydroxyethyl methacrylate (HEMA). A common method utilizes phosphorus pentoxide (P4O10) as the phosphorylating agent.

Experimental Protocol: Synthesis of HEMA-P via Reaction with Phosphorus Pentoxide

Materials:

-

2-Hydroxyethyl methacrylate (HEMA)

-

Phosphorus pentoxide (P4O10)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable inert solvent

-

Inhibitor (e.g., hydroquinone (B1673460) monomethyl ether, MEHQ)

-

Stirring apparatus

-

Reaction vessel with a dropping funnel and nitrogen inlet

-

Ice bath

Procedure:

-

A solution of 2-hydroxyethyl methacrylate (HEMA) in anhydrous dichloromethane is prepared in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. An inhibitor such as MEHQ is added to prevent polymerization of the methacrylate group.

-

The flask is cooled in an ice bath to 0-5 °C.

-

Phosphorus pentoxide is added portion-wise to the stirred HEMA solution under a nitrogen atmosphere. The addition is controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

-

The resulting viscous product is then purified. This can be achieved by washing with a non-polar solvent to remove unreacted HEMA and other impurities.

-

The solvent is removed under reduced pressure to yield the final product, this compound, as a viscous liquid.

Workflow for Synthesis and Polymerization of HEMA-P

The following diagram illustrates the general workflow from the synthesis of HEMA-P to its subsequent use in creating polymers.

Characterization

The structure and purity of synthesized HEMA-P are typically confirmed using spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the presence of the characteristic protons in the HEMA-P structure.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: A small amount of the synthesized HEMA-P is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

-

Acquisition: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 300 or 500 MHz).

-

Analysis: The chemical shifts (δ), integration values, and coupling patterns of the peaks are analyzed to confirm the structure.

Expected ¹H NMR Peaks (in D₂O):

-

δ 6.1 and 5.7 ppm: Singlets, corresponding to the two vinyl protons of the methacrylate group.

-

δ 4.3-4.1 ppm: Multiplets, corresponding to the ethylene (B1197577) protons (-O-CH₂-CH₂-O-).

-

δ 1.9 ppm: Singlet, corresponding to the methyl protons of the methacrylate group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the HEMA-P molecule.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: A thin film of the liquid HEMA-P sample is placed between two KBr or NaCl plates.

-

Acquisition: The FTIR spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Analysis: The positions of the absorption bands are correlated with specific functional groups.

Characteristic FTIR Absorption Bands:

-

3400 cm⁻¹ (broad): O-H stretching of the phosphate group.

-

1720 cm⁻¹: C=O stretching of the methacrylate ester.

-

1640 cm⁻¹: C=C stretching of the vinyl group.

-

1200-900 cm⁻¹: P-O and P=O stretching vibrations of the phosphate group.

Applications

The unique properties of HEMA-P make it a versatile monomer in various applications, particularly in the biomedical and dental fields.

Dental Adhesives

HEMA-P is widely used as an adhesive monomer in dental composites and bonding agents.[8] The phosphate group can chelate with calcium ions in the tooth structure (hydroxyapatite), leading to strong chemical adhesion to both enamel and dentin.[9] The methacrylate group then co-polymerizes with the other resin monomers to form a durable interface.

Biomaterials for Drug Delivery and Tissue Engineering

The hydrophilicity and biocompatibility of HEMA-P make it suitable for the preparation of hydrogels.[8] These hydrogels can be used as matrices for the controlled release of drugs or as scaffolds for tissue engineering. The phosphate groups can also interact with bioactive molecules, allowing for their incorporation and subsequent release.

Coatings and Sealants

In industrial applications, HEMA-P is used in coatings and sealants to improve adhesion to metal substrates.[4] The phosphate group forms a strong bond with the metal surface, while the methacrylate group cross-links into the coating matrix, enhancing corrosion resistance and durability.[4]

Logical Relationship of HEMA-P's Structure to its Applications

The following diagram illustrates how the distinct chemical moieties of HEMA-P contribute to its functionality in different applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. kowachemical.com [kowachemical.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxyethyl Methacrylate Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxyethyl methacrylate (B99206) phosphate (B84403) (HEMA-P), a functional monomer with growing importance in advanced materials and biomedical applications. This document details its chemical properties, synthesis, and polymerization, with a focus on its role in enhancing material performance and its potential in drug delivery systems.

Core Chemical and Physical Properties

2-Hydroxyethyl methacrylate phosphate is an organophosphate compound that combines the reactivity of a methacrylate group with the functional properties of a phosphate group. This dual functionality makes it a versatile monomer for polymer synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃O₇P | [1] |

| Molecular Weight | 228.14 g/mol | [1] |

| Appearance | Clear liquid | [2] |

| Density (at 25 °C) | Approximately 1.37 g/mL | [1] |

| Boiling Point | 129.7 °C | [1] |

| Flash Point | 145 °C | [1] |

| Water Solubility (at 25 °C) | 25 g/L | [1] |

| CAS Number | 52628-03-2 | [2] |

Synthesis and Polymerization

The synthesis of HEMA-P and its subsequent polymerization are critical steps in the development of advanced materials. The following sections provide detailed experimental protocols for these processes.

Experimental Protocol: Synthesis of this compound

This protocol is based on the esterification reaction between 2-hydroxyethyl methacrylate (HEMA) and phosphorus pentoxide (P₂O₅).

Materials:

-

2-hydroxyethyl methacrylate (HEMA)

-

Phosphorus pentoxide (P₂O₅)

-

Hydroquinone (polymerization inhibitor)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Stirrer

-

Thermometer

-

Heating mantle with temperature control

-

Filtration apparatus

Procedure:

-

Charge the three-necked round-bottom flask with 130.2 g (1.00 mol) of HEMA and 0.50 g of hydroquinone.

-

Cool the mixture to approximately 5°C while stirring.

-

Gradually add 71.0 g (0.50 mol) of P₂O₅ to the flask in five portions, ensuring the temperature is maintained below 15°C.

-

After the complete addition of P₂O₅, maintain the reaction system at a controlled temperature.

-

Following the esterification, adjust the temperature for hydrolysis and add deionized water. The molar ratio of added water to P₂O₅ can be varied.

-

After hydrolysis, filter the reaction mixture to recover the product.

Characterization: The resulting this compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy to confirm its chemical structure.[1]

Experimental Protocol: Precipitated Polymerization of Poly(this compound)

This protocol describes the synthesis of poly(this compound) (PHEMAP) via free-radical precipitated polymerization.

Materials:

-

This compound (HEMAP)

-

Tetrahydrofuran (THF)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

Deionized water

Equipment:

-

Three-neck flask

-

Reflux condenser

-

Stirrer

-

Heating mantle with temperature control

-

Drying oven

Procedure:

-

Dissolve 10 g (0.044 mol) of HEMAP in 100 mL of THF in a three-neck flask equipped with a reflux condenser and a stirrer.

-

Add 1 wt% of AIBN to the THF solution as an initiator.

-

Conduct the reaction at 75 °C for 6 hours.

-

Wash the resulting raw precipitate product with THF to remove any unreacted monomer.

-

Purify the product by washing with deionized water.

-

Dry the purified product at 80 °C for 4 hours. The yield of PHEMAP is approximately 87.5%.[3]

Performance in Material Applications

The incorporation of HEMA-P into polymer systems imparts significant improvements in adhesion, corrosion resistance, and flame retardancy.

Adhesion Promotion

The phosphate group in HEMA-P provides excellent adhesion to a variety of polar substrates, including metals, glass, and minerals.[4]

| Application | HEMA-P Concentration | Adhesion Improvement | Reference |

| 2K Methacrylate-based Structural Adhesive on Steel | 5 wt% | Triples the shear strength | [4] |

| Emulsion Coatings on Metal Substrates | 7 wt% | Boosts adhesion from GT5 to GT1 (Cross-cut test) | [4] |

Corrosion Resistance

The phosphate functionality can create a passivation layer on metal surfaces, inhibiting corrosive processes.[1]

| Application | Test Condition | Result | Reference |

| Emulsion Polymer Coatings | Saltwater immersion test | Withstood corrosion for up to 168 hours | [4] |

Flame Retardancy

The phosphorus content in HEMA-P contributes to the flame-retardant properties of the resulting polymers.

| Polymer System | HEMA-P Concentration | Flame Retardancy Performance | Reference |

| Poly(lactide) (PLA) | 0.5 wt% | Achieved UL-94 V-0 rating; Limited Oxygen Index (LOI) of 28% | [3] |

| Poly-styrene-acrylate (P-PSA) | 30 wt% | Passed UL-94 V-0 level; Char yield of 31.3 wt% | [5] |

Biomedical Applications: Drug Delivery

Hydrogels based on HEMA and its derivatives are extensively studied for controlled drug delivery due to their biocompatibility and tunable properties. The incorporation of phosphate groups can further enhance their performance by influencing swelling behavior and providing sites for drug interaction.

Experimental Protocol: Synthesis of HEMA-based Hydrogel for Drug Delivery

This protocol details the synthesis of a composite hydrogel of 2-hydroxyethyl methacrylate (HEMA) and N-vinyl-2-pyrrolidone (NVP) for ophthalmic drug delivery.

Materials:

-

2-hydroxyethyl methacrylate (HEMA)

-

N-vinyl-2-pyrrolidone (NVP)

-

Benzoyl peroxide (BPO) (initiator and cross-linking agent)

-

Naphazoline eye drops (model drug)

Equipment:

-

Beakers

-

Stirrer

-

Vacuum oven

-

Mold for hydrogel casting

Procedure:

-

Mix NVP and HEMA at room temperature in desired weight ratios (e.g., 10:90).

-

Add 0.25 wt% of BPO to the mixture and stir for 40 minutes until completely dissolved to prepare the precursor solution.

-

De-aerate the precursor solution for 30 minutes.

-

Pour the uniform precursor solution into a mold and place it in a vacuum oven at 85°C for 2.5 hours for polymerization.

-

For drug loading, immerse the hydrogel in the drug solution. The drug loading capacity for Naphazoline eye drops can reach up to 80.7 μg/g.[6]

Drug Release Kinetics

The release of drugs from HEMA-based hydrogels is typically diffusion-controlled. The addition of comonomers like NVP can modulate the release profile. For a composite hydrogel with 10% NVP loaded with Naphazoline eye drops, approximately 70% of the total adsorbed drug is released within 10 hours.[6]

Biocompatibility

The biocompatibility of polymers derived from HEMA is a critical factor for their use in biomedical applications. Studies on poly(2-hydroxyethyl methacrylate) (pHEMA) have shown it to be generally biocompatible. However, the monomer itself, HEMA, can induce cytotoxicity at higher concentrations.

| Material | Assay | Result | Reference |

| Poly(2-hydroxyethyl methacrylate) (pHEMA) | In vivo implantation in rats | Thick fibrous capsule formation and tumor production noted in long-term studies. | [3] |

| HEMA monomer | In vitro on macrophages | Induces concentration-dependent cell toxicity, apoptosis, and genotoxicity. | [7] |

| Reductively Degradable P(HEMA-ATEMA-MPC) Hydrogels | In vitro with human mesenchymal stem cells | No cytotoxicity found for un-cross-linked thiol-containing chains up to a concentration of 5 wt%. | [8] |

It is important to note that the biocompatibility of HEMA-P containing polymers should be specifically evaluated for each intended application.

Visualizations

Logical Workflow for Synthesis of this compound

References

- 1. nbinno.com [nbinno.com]

- 2. kowachemical.com [kowachemical.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. products.evonik.com [products.evonik.com]

- 5. Preparation, characterization and flame retardancy of phosphorus-containing poly-styrene-acrylate emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JPM | Free Full-Text | Preparation and Sustained Release of 2-Hydroxyethyl Methacrylate -N-Vinyl-2-Pyrrolidone Hydrogel for Ophthalmic Drug [techscience.com]

- 7. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 2-Hydroxyethyl Methacrylate Phosphate (HEMA-P) for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-hydroxyethyl methacrylate (B99206) phosphate (B84403) (HEMA-P), a versatile monomer increasingly utilized in the development of advanced biomaterials for drug delivery, tissue engineering, and dental applications. This document details established synthesis protocols, presents key quantitative data, and illustrates relevant biological and experimental workflows.

Introduction to 2-Hydroxyethyl Methacrylate Phosphate (HEMA-P)

This compound (HEMA-P) is a functional monomer that combines the polymerizable methacrylate group with a hydrophilic and bioactive phosphate group.[1][2] This unique bifunctional nature imparts desirable properties to polymers, including enhanced adhesion to mineralized tissues like bone and teeth, improved biocompatibility, and the potential to influence cellular behavior.[1][3] Consequently, HEMA-P is a valuable building block for creating hydrogels, nanoparticles, and other polymeric scaffolds for biomedical research. The phosphate moiety can interact with calcium ions, making it particularly suitable for applications in bone regeneration and as a component in dental adhesives.[1][2][4][5][6]

Synthesis of this compound

The synthesis of HEMA-P can be achieved through several methods, with the phosphorylation of 2-hydroxyethyl methacrylate (HEMA) being the most common approach. The choice of phosphorylating agent is critical as it influences the reaction conditions, yield, and purity of the final product. Key methods include reactions with phosphorus pentoxide, phosphorus oxychloride, and polyphosphoric acid.

Synthesis via Phosphorus Pentoxide (P₂O₅)

This method is widely employed due to the high reactivity and dehydrating properties of phosphorus pentoxide.[1] The reaction involves the direct esterification of the hydroxyl group of HEMA with P₂O₅.

| Parameter | Value | Reference |

| Reactants | 2-Hydroxyethyl methacrylate (HEMA), Phosphorus pentoxide (P₂O₅) | [5] |

| Molar Ratio (HEMA:P₂O₅) | 2:1 to 3:1 | [7] |

| Catalyst | Optional (e.g., supported polyoxometalate) | [7] |

| Esterification Temperature | 65-85 °C | [7] |

| Esterification Time | 2-5 hours | [7] |

| Hydrolysis Temperature | 65-95 °C | [7] |

| Hydrolysis Time | 0.5-4 hours | [7] |

| Yield (Monoester) | Up to 90% selectivity with catalyst | [7] |

This protocol is adapted from established laboratory procedures.[5][7]

Materials:

-

2-Hydroxyethyl methacrylate (HEMA), inhibitor-free

-

Phosphorus pentoxide (P₂O₅)

-

Hydroquinone (polymerization inhibitor)

-

Deionized water

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

-

Ice bath

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask is charged with 130.2 g (1.00 mol) of HEMA and 0.50 g of hydroquinone. The flask is equipped with a mechanical stirrer and placed in an ice bath to cool the contents to approximately 5°C with continuous stirring.[5]

-

Addition of P₂O₅: 71.0 g (0.50 mol) of P₂O₅ is added portion-wise to the stirred HEMA solution over a period of time, ensuring the reaction temperature is maintained below 15°C.[5]

-

Esterification: Once the addition is complete, the reaction mixture is allowed to stir at a controlled temperature, typically between 65-85°C, for 2 to 5 hours to facilitate the esterification process.[7]

-

Hydrolysis: After the esterification period, the reaction is cooled, and a stoichiometric amount of water is added slowly to hydrolyze the remaining P-O-P bonds. The hydrolysis is typically conducted at a temperature between 65-95°C for 0.5 to 4 hours.[7]

-

Work-up and Purification: The resulting product is a mixture of mono- and di-phosphate esters of HEMA. Purification can be achieved through techniques such as liquid-liquid extraction to remove unreacted starting materials and byproducts. The final product is typically a viscous, clear liquid.

Synthesis via Phosphorus Oxychloride (POCl₃)

Phosphorylation using phosphorus oxychloride is another common method. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

| Parameter | Value | Reference |

| Reactants | 2-Hydroxyethyl methacrylate (HEMA), Phosphorus oxychloride (POCl₃) | |

| Base | Pyridine or Triethylamine | |

| Reaction Temperature | Typically low, e.g., 0-5 °C | |

| Product Composition | Mixture of mono- and di-esters | |

| Purity | Requires careful purification to remove byproducts |

Materials:

-

2-Hydroxyethyl methacrylate (HEMA), inhibitor-free

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Anhydrous pyridine or triethylamine

-

Anhydrous solvent (e.g., diethyl ether or dichloromethane)

-

Three-necked round-bottom flask with a stirrer, dropping funnel, and nitrogen inlet

-

Ice-salt bath

Procedure:

-

Reaction Setup: A solution of HEMA and anhydrous pyridine in an anhydrous solvent is prepared in a three-necked flask under a nitrogen atmosphere. The flask is cooled to 0°C using an ice-salt bath.

-

Addition of POCl₃: A solution of POCl₃ in the same anhydrous solvent is added dropwise to the stirred HEMA solution, maintaining the temperature below 5°C.

-

Reaction: The mixture is stirred at low temperature for several hours, followed by stirring at room temperature to ensure the reaction goes to completion.

-

Work-up and Purification: The reaction mixture is filtered to remove the pyridinium (B92312) hydrochloride salt. The filtrate is then washed with dilute acid and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification may be necessary using column chromatography.

Experimental Workflows and Applications

HEMA-P is a key component in the fabrication of functional biomaterials for various research applications, most notably in drug delivery and bone tissue engineering.

Workflow for HEMA-P Hydrogel Synthesis for Controlled Drug Release

HEMA-P can be copolymerized with other monomers to form hydrogels capable of encapsulating and releasing therapeutic agents in a controlled manner. The phosphate groups can modulate the swelling behavior and drug interaction within the hydrogel matrix.

Caption: Experimental workflow for HEMA-P hydrogel synthesis and drug release studies.

Signaling Pathways in Bone Tissue Engineering

The phosphate groups on the surface of HEMA-P-containing biomaterials can mimic the phosphate-rich environment of natural bone, potentially influencing the behavior of osteoprogenitor cells. While HEMA-P itself is not a signaling molecule, its presence on a material surface can trigger intracellular signaling cascades that promote osteogenic differentiation. One such proposed mechanism involves integrin-mediated signaling.

Cells interact with the extracellular matrix (ECM) and biomaterial surfaces through transmembrane receptors called integrins. The binding of integrins to ligands on a surface can initiate a cascade of intracellular events, including the activation of the mitogen-activated protein kinase (MAPK) pathway, which is known to play a crucial role in osteoblast differentiation.

Caption: Hypothesized integrin-mediated signaling for osteoblast differentiation.

Another critical pathway in bone formation that can be influenced by phosphate-containing biomaterials is the Bone Morphogenetic Protein 2 (BMP-2) signaling pathway. The local concentration of phosphate ions can enhance the expression of BMP-2, which in turn activates the Smad signaling cascade, a key regulator of osteogenesis.

Caption: Influence of phosphate groups on the BMP-2/Smad signaling pathway.

Conclusion

The synthesis of this compound offers a versatile platform for the development of advanced biomaterials. The methods described in this guide, particularly the use of phosphorus pentoxide, provide a reliable route to obtaining HEMA-P for research purposes. The ability of HEMA-P to be incorporated into polymeric structures that can interact with biological systems, as illustrated by the experimental and signaling workflows, underscores its importance in the fields of drug delivery and bone tissue engineering. Further research into the specific interactions of HEMA-P-containing materials with cells and tissues will continue to expand its applications in regenerative medicine and beyond.

References

- 1. Phosphorous-Containing Polymers for Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | The Osteoinductivity of Calcium Phosphate-Based Biomaterials: A Tight Interaction With Bone Healing [frontiersin.org]

- 5. Calcium Phosphate-Based Biomaterials for Bone Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bone regeneration: molecular and cellular interactions with calcium phosphate ceramics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tuning cellular responses to BMP-2 with material surfaces - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxyethyl Methacrylate Phosphate (HEMA-P)

CAS Number: 52628-03-2

This technical guide provides a comprehensive overview of 2-Hydroxyethyl methacrylate (B99206) phosphate (B84403) (HEMA-P), a functional monomer with significant applications in the biomedical, dental, and industrial fields. Tailored for researchers, scientists, and drug development professionals, this document details its chemical and physical properties, synthesis methodologies, and diverse applications, with a focus on its role in the development of advanced materials.

Chemical and Physical Properties

2-Hydroxyethyl methacrylate phosphate, also known as HEMA phosphate or ethylene (B1197577) glycol methacrylate phosphate, is an ester of phosphoric acid and 2-hydroxyethyl methacrylate.[1][2] Its unique bifunctional nature, possessing both a polymerizable methacrylate group and a reactive phosphate group, allows it to serve as a versatile building block in polymer chemistry.[3][4] The phosphate group imparts desirable properties such as enhanced adhesion to various substrates, improved corrosion resistance, and biocompatibility.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃O₇P | [1][2] |

| Molecular Weight | 228.14 g/mol | [1] |

| Appearance | Clear, colorless to light-yellow liquid | [1][7] |

| Density | ~1.37 g/mL at 25 °C | [1] |

| Boiling Point | 129.7 °C at 101,325 Pa | [1][2] |

| Flash Point | 145 °C | [1] |

| Water Solubility | 25 g/L at 25 °C | [1][2] |

| Refractive Index | n20/D 1.4688 | [2] |

| Vapor Pressure | 10.11 hPa at 20 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis of this compound

The synthesis of HEMA-P typically involves the esterification of 2-hydroxyethyl methacrylate (HEMA) with a phosphorus-containing compound. The most common methods include direct esterification with phosphoric acid or a reaction mediated by phosphorus pentoxide.[1]

Experimental Protocol: Synthesis via Phosphorus Pentoxide-Mediated Esterification

This protocol describes a general method for the synthesis of this compound.

Materials:

-

2-Hydroxyethyl methacrylate (HEMA)

-

Phosphorus pentoxide (P₂O₅)

-

Anhydrous organic solvent (e.g., toluene, dichloromethane)

-

Inhibitor (e.g., hydroquinone (B1673460) monomethyl ether, MEHQ, ~700-1000 ppm)[2]

-

Reaction vessel equipped with a stirrer, thermometer, and reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve 2-hydroxyethyl methacrylate in an appropriate anhydrous organic solvent under an inert atmosphere (e.g., nitrogen). Add a polymerization inhibitor to prevent spontaneous polymerization of the methacrylate group.

-

Reagent Addition: Slowly add phosphorus pentoxide to the stirred HEMA solution. The addition should be portion-wise to control the exothermic reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 70 and 140 °C, with an optimal range of 90-120 °C for a faster reaction rate.[1] Maintain the reaction at this temperature for a specified period (typically several hours) with continuous stirring.

-

Monitoring: Monitor the progress of the reaction using techniques such as Fourier-transform infrared (FTIR) spectroscopy to observe the appearance of P-O-C stretching bands and the disappearance of the P-O-H band, or nuclear magnetic resonance (NMR) spectroscopy.[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If an insoluble byproduct is formed, remove it by filtration.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified if necessary, for example, by washing with a non-polar solvent to remove unreacted HEMA.

-

Characterization: Confirm the structure of the synthesized this compound using characterization techniques such as ¹H NMR, ³¹P NMR, and FTIR spectroscopy.[1]

Synthesis Workflow for this compound.

Applications in Research and Drug Development

HEMA-P's unique properties make it a valuable monomer in the development of biomaterials for various applications, including dental adhesives, bone regeneration scaffolds, and drug delivery systems.

Dental Applications

In dentistry, HEMA-P is utilized as a primer or bonding agent to improve the adhesion of composite resin restorations to tooth structures.[8] The phosphate group can chelate with calcium ions in hydroxyapatite, the main component of enamel and dentin, forming a strong chemical bond.[9][10] This enhances the durability and longevity of dental restorations.[8]

Bone Tissue Engineering

The biocompatibility of HEMA-based polymers, combined with the bone-seeking properties of the phosphate group, makes HEMA-P a promising candidate for bone tissue engineering applications.[11][12] Scaffolds made from HEMA-P copolymers can promote cell adhesion and proliferation.[13] The incorporation of α-tricalcium phosphate (α-TCP) into HEMA-P-based cryogels has been shown to favor the osteogenic differentiation of mesenchymal stem cells.[11]

Drug Delivery Systems

Hydrogels based on poly(2-hydroxyethyl methacrylate) (PHEMA) are widely explored for controlled drug delivery due to their high water content, biocompatibility, and tunable properties.[14][15] The incorporation of HEMA-P into these hydrogel networks can enhance drug loading and modulate release kinetics.[13] For instance, the phosphate groups can interact with certain drug molecules, providing a mechanism for sustained release.[16]

This protocol outlines the fabrication of a hydrogel scaffold incorporating HEMA-P for potential drug delivery applications.

Materials:

-

2-Hydroxyethyl methacrylate (HEMA)

-

This compound (HEMA-P)

-

Cross-linking agent (e.g., ethylene glycol dimethacrylate, EGDMA)[17]

-

Initiator (e.g., azobisisobutyronitrile, AIBN)

-

Porogen (e.g., ammonium (B1175870) oxalate (B1200264) crystals)[18]

-

Solvent (e.g., 1,4-dioxane)[18]

-

Model drug (e.g., dexamethasone (B1670325) phosphate)[14]

-

Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

-

Monomer Solution Preparation: Prepare a solution containing HEMA, HEMA-P, the cross-linking agent (EGDMA), and the initiator (AIBN) in a suitable solvent like 1,4-dioxane. The ratio of HEMA to HEMA-P can be varied to tune the properties of the final hydrogel.

-

Drug Incorporation: Dissolve the model drug in the monomer solution.

-

Scaffold Fabrication (Porogen Leaching Method):

-

Fill a mold (e.g., a syringe) with a porogen (ammonium oxalate crystals).[18]

-

Inject the monomer-drug solution into the mold, ensuring it fills the voids between the porogen crystals.

-

Polymerize the mixture by heating at an appropriate temperature (e.g., 60 °C) for a set duration (e.g., 16 hours).[18]

-

-

Porogen Removal and Washing: After polymerization, immerse the solid polymer in a solvent (e.g., water) to leach out the porogen, creating an interconnected porous structure. Wash the resulting hydrogel extensively with deionized water to remove any unreacted monomers and the initiator.

-

Drying: Freeze-dry the hydrogel to obtain a stable, porous scaffold.

-

Characterization:

-

Morphology: Analyze the pore structure and interconnectivity using Scanning Electron Microscopy (SEM).

-

Swelling Behavior: Determine the swelling ratio by immersing a known weight of the dry hydrogel in PBS (pH 7.4) at 37 °C and measuring the weight change over time.

-

In Vitro Drug Release: Place the drug-loaded hydrogel in a known volume of PBS (pH 7.4) at 37 °C with gentle agitation. At predetermined time intervals, withdraw aliquots of the release medium and analyze the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry).

-

Workflow for Preparing a HEMA-P-based Drug Delivery Hydrogel.

Safety and Handling

This compound is classified as a substance that may cause skin and eye irritation.[3] It is essential to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses.[3] Store in a cool, dry, and well-ventilated area, away from sources of ignition.[2] A toxicological assessment by the UK Food Standards Agency for its use as a minor monomer (0.35%) in the manufacture of acrylic countertops and sinks concluded that it was unlikely to be a concern for potential carcinogenic and mutagenic toxicity.[19]

Conclusion

This compound is a highly versatile functional monomer with significant potential in materials science, particularly in the development of advanced biomaterials. Its ability to promote adhesion, enhance biocompatibility, and participate in polymerization reactions makes it a valuable tool for researchers and professionals in drug development, tissue engineering, and dentistry. Further research into copolymers and formulations incorporating HEMA-P is likely to yield innovative solutions for a range of biomedical and industrial challenges.

References

- 1. Buy this compound | 52628-03-2 [smolecule.com]

- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. kowachemical.com [kowachemical.com]

- 6. Harcros Chemicals - T-Mulz HP - 52628-03-2 - Methacrylates - Metal [harcros.store]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. mappes.io [mappes.io]

- 9. longdom.org [longdom.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Poly(2-hydroxyethyl methacrylate) film as a drug delivery system for pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. International Journal Of Pharmaceutical Sciences And Research - Dexamethasone-21 phosphate loading and release from ph-sensitive copolymers of 2-hydroxyethyl methacrylate and 2-(diisopropylamino)ethyl methacrylate - CONICET [bicyt.conicet.gov.ar]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Magnetic Superporous Poly(2-hydroxyethyl methacrylate) Hydrogel Scaffolds for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 19. science.food.gov.uk [science.food.gov.uk]

2-Hydroxyethyl methacrylate phosphate molecular weight and formula

An In-depth Technical Guide on 2-Hydroxyethyl Methacrylate (B99206) Phosphate (B84403)

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is critical. This guide provides the core chemical information for 2-Hydroxyethyl methacrylate phosphate.

Chemical Identity and Properties

This compound is a specialty monomer utilized to introduce a functional phosphate group into polymer systems.[1] This functionality is known to enhance adhesion to various substrates, improve corrosion resistance, and increase film strength.[1] It is also referred to as ethylene (B1197577) glycol methacrylate phosphate.[1]

Quantitative Data Summary

The fundamental quantitative data for this compound is summarized in the table below for straightforward reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C6H13O7P | [2][3][4][5] |

| Molecular Weight | 228.14 g/mol | [2][3][4][5] |

| Density | ~1.37 g/mL at 25 °C | [2][4][5] |

| Boiling Point | 129.7 °C | [2][4] |

| Flash Point | 145 °C | [2][4][5] |

| Water Solubility | 25 g/L at 25 °C | [2][4][5] |

Logical Relationship Diagram

The following diagram illustrates the direct logical relationship between the chemical name, its molecular formula, and its corresponding molecular weight.

Caption: Chemical Identity Relationship Diagram.

References

Navigating the Formulation Frontier: A Technical Guide to the Solubility of 2-Hydroxyethyl Methacrylate Phosphate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2-Hydroxyethyl methacrylate (B99206) phosphate (B84403) (HEMA-P), a functional monomer increasingly vital in the development of advanced materials for biomedical and pharmaceutical applications. Understanding the solubility of HEMA-P in organic solvents is a critical parameter for its polymerization, formulation, and application, directly influencing reaction kinetics, polymer properties, and final product performance. While extensive quantitative data remains limited in publicly available literature, this guide synthesizes the current knowledge and provides a robust framework for solvent selection and experimental determination.

Core Data Presentation: Solubility Profile of HEMA-P

The solubility of a substance is fundamentally governed by the principle of "like dissolves like," where solutes and solvents with similar intermolecular forces tend to be miscible. HEMA-P, with its methacrylate group, hydroxyl group, and phosphate moiety, exhibits a complex polarity that dictates its interaction with various organic solvents.

Published quantitative solubility data for HEMA-P in a wide range of organic solvents is scarce. The table below summarizes the available qualitative and semi-quantitative information to guide initial solvent screening.

| Solvent Classification | Solvent Name | CAS Number | Qualitative Solubility | Quantitative Solubility (at 25 °C) | Citation |

| Water | Water | 7732-18-5 | Soluble | 25 g/L | [1][2][3] |

| Alcohols | Ethanol | 64-17-5 | Good solubility reported for a commercial product. | > 1% (w/w) for a commercial product. | [4] |

| Methanol | 67-56-1 | Expected to be soluble based on structural similarity to ethanol. | Data not available. | ||

| Oils | Olive Oil | 8001-25-0 | Good solubility reported for a commercial product. | > 1% (w/w) for a commercial product. | [4] |

| Ethers | Tetrahydrofuran (THF) | 109-99-9 | Data not available. | Data not available. | |

| Ketones | Acetone | 67-64-1 | Data not available. | Data not available. | |

| Amides | N,N-Dimethylformamide (DMF) | 68-12-2 | Data not available. | Data not available. | |

| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | 67-68-5 | Data not available. | Data not available. |

It is important to note that the solubility of HEMA-P can be influenced by its purity, the presence of isomers (mono-, di-, and tri-esters of phosphoric acid), and the specific grade of the organic solvent used.

Experimental Protocol: Quantitative Determination of HEMA-P Solubility

The following is a detailed methodology for the quantitative determination of the solubility of 2-Hydroxyethyl methacrylate phosphate in an organic solvent. This protocol is based on the static equilibrium method, followed by a suitable analytical technique for concentration measurement.

1. Materials and Equipment:

-

This compound (HEMA-P) of known purity

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Thermostatic shaker bath or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration determination (e.g., GC-MS, HPLC-UV, or a colorimetric spectrophotometer for phosphate analysis)

2. Procedure:

a. Preparation of Saturated Solution:

-

Add an excess amount of HEMA-P to a known volume or mass of the selected organic solvent in a glass vial. The presence of undissolved solid HEMA-P should be clearly visible to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

b. Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved HEMA-P to settle at the bottom of the vial for at least 2 hours within the thermostatic bath to maintain the temperature.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any suspended solid particles. The filtration should be performed quickly to minimize temperature changes and solvent evaporation.

-

Determine the mass of the filtered saturated solution.

-

Dilute the filtered saturated solution with a known volume of the same organic solvent to bring the concentration of HEMA-P within the working range of the chosen analytical method.

c. Concentration Analysis:

-

Prepare a series of standard solutions of HEMA-P of known concentrations in the chosen solvent.

-

Generate a calibration curve by measuring the analytical response of the standard solutions using the selected instrument (e.g., peak area from GC-MS or absorbance from spectrophotometry).

-

Analyze the diluted sample solution under the same conditions and determine the concentration of HEMA-P from the calibration curve.

d. Calculation of Solubility:

-

Calculate the concentration of HEMA-P in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

3. Analytical Method Considerations:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This can be a standard method for the quantitative determination of HEMA-P, especially after derivatization to increase its volatility.[1]

-

Colorimetric Determination of Phosphate: A well-established method involves the reaction of phosphate with a molybdate (B1676688) reagent to form a colored complex. The intensity of the color, which is proportional to the phosphate concentration, can be measured using a UV-Vis spectrophotometer. This method would measure the total phosphate content from all HEMA-P esters.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of HEMA-P is illustrated in the diagram below.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For researchers and drug development professionals, the provided experimental protocol offers a systematic approach to generate the specific, quantitative data necessary for their formulation and development needs. As the applications of HEMA-P continue to expand, it is anticipated that more comprehensive solubility data will become available, further empowering the rational design of advanced materials.

References

The Dual Functionality of 2-Hydroxyethyl Methacrylate Phosphate (HEMAP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyethyl methacrylate (B99206) phosphate (B84403) (HEMAP) is a versatile functional monomer characterized by the presence of both a polymerizable methacrylate group and a bioactive phosphate group. This unique dual functionality imparts a suite of advantageous properties to polymers incorporating HEMAP, making it a material of significant interest in the biomedical field. The methacrylate group allows for its integration into polymer chains, forming stable hydrogels and scaffolds, while the phosphate moiety provides sites for controlled drug interaction, enhanced cell adhesion, and the promotion of osteogenic differentiation. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of HEMAP-based materials, with a focus on their use in drug delivery and tissue engineering. Detailed experimental protocols, quantitative data, and illustrations of key signaling pathways are presented to facilitate further research and development in this promising area.

Introduction

The quest for advanced biomaterials that can actively participate in and modulate biological processes is a cornerstone of modern drug delivery and tissue engineering. 2-Hydroxyethyl methacrylate phosphate (HEMAP) has emerged as a key player in this field due to its intrinsic dual functionality. The methacrylate component offers a robust platform for creating crosslinked polymer networks with tunable mechanical properties and degradation kinetics. Concurrently, the pendant phosphate group mimics the phosphate found in bone mineral and various biomolecules, enabling specific interactions with cells and therapeutic agents. This guide delves into the core aspects of HEMAP's functionality, providing researchers with the foundational knowledge and practical methodologies to harness its potential.

The Dual Functionality of HEMAP: A Chemical Perspective

The power of HEMAP lies in its simple yet effective chemical structure, which combines two distinct functional moieties:

-

The Methacrylate Group: This unsaturated ester provides the capacity for free-radical polymerization. This allows HEMAP to be easily copolymerized with a wide range of other vinyl monomers, such as 2-hydroxyethyl methacrylate (HEMA), to form hydrogels and other polymeric structures. The ability to polymerize is fundamental to its role in forming the bulk of a biomaterial scaffold or a drug delivery matrix.

-

The Phosphate Group: This functional group is the key to HEMAP's bioactivity. The phosphate moiety is negatively charged at physiological pH, which allows for:

-

Enhanced Hydrophilicity: The phosphate groups increase the water uptake capacity of hydrogels, influencing their swelling behavior and nutrient transport.

-

Chelation of Divalent Cations: The phosphate groups can bind with cations like calcium (Ca²⁺), which is crucial for mineralization processes in bone tissue engineering.

-

Interaction with Biomolecules: The charged nature of the phosphate group facilitates electrostatic interactions with positively charged domains of proteins and drugs, enabling controlled release and influencing cell behavior.

-

Caption: Dual functionality of HEMAP.

Quantitative Data on HEMAP-based Materials

The incorporation of HEMAP into hydrogels significantly influences their physicochemical properties. The following tables summarize key quantitative data from the literature to provide a basis for comparison.

Table 1: Mechanical Properties of HEMA and HEMAP-Copolymer Hydrogels

| Hydrogel Composition | Young's Modulus (kPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| p(HEMA) | 841 ± 122 | - | - | [1] |

| p(HEMA-co-AAm) (40:5) | - | - | 20.62 | [2] |

| p(HEMA-co-HPMA) (4:1) | - | - | - | [3] |

| Eu-alginate/PAAm | 71.33 ± 16.60 | 1.13 ± 0.03 | ~2000 | [4] |

| Tb-alginate/PAAm | 63.33 ± 7.40 | 1.02 ± 0.07 | ~2000 | [4] |

Note: Data for pure HEMAP hydrogels are limited; values often represent copolymers.

Table 2: In Vitro Drug Release from HEMA-based Hydrogels

| Hydrogel System | Drug | Release Duration | Cumulative Release (%) | Release Kinetics Model | Reference |

| p(HEMA) microneedles | Metformin | - | - | First-order | [5] |

| p(HEMA) microneedles | Estradiol | - | - | First-order | [6] |

| Collagen hydrogel | Doxycycline (B596269) Hyclate | 24 h | 31.53 - 54.92 | - | [7] |

| PEC/PVA/APTES/HAp | Doxycycline | 3.5 h | 88.57 | - | [8] |

| p(HEMA)/PLGA | Letrozole | 32 days | - | Higuchi | [9] |

Table 3: Osteoblast Adhesion on Phosphate-Containing Surfaces

| Surface | Adhered Cell Number (cells/cm²) | Alkaline Phosphatase (ALP) Activity | Reference |

| Unmodified Titanium | Least | Lowest | [10] |

| Titanium + Phosphate | Moderate | Moderate | [10] |

| Titanium + Calcium | High | High | [10] |

| Apatite Coating | Highest | Highest | [10] |

| Nanoparticulate Calcium Phosphate (Ca/P = 2.5) | Increased adhesion | - | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of HEMAP-based biomaterials.

Synthesis of this compound (HEMAP)

Principle: This protocol describes the synthesis of HEMAP via the reaction of 2-hydroxyethyl methacrylate (HEMA) with phosphorus pentoxide (P₂O₅).

Materials:

-

2-hydroxyethyl methacrylate (HEMA)

-

Phosphorus pentoxide (P₂O₅)

-

Hydroquinone (B1673460) (inhibitor)

-

Three-necked round-bottom flask

-

Stirrer

-

Cooling bath

Procedure:

-

Charge 130.2 g (1.00 mol) of HEMA and 0.50 g of hydroquinone into a 250-mL three-necked round-bottom flask equipped with a stirrer.

-

Cool the flask to approximately 5°C while stirring.

-

Slowly add 71.0 g (0.50 mol) of P₂O₅ to the flask in five portions, ensuring the temperature is maintained below 15°C.

-

After the complete addition of P₂O₅, continue stirring the reaction mixture at a controlled temperature until the reaction is complete.

-

The resulting product is a mixture of mono- and di-phosphate esters of HEMA. The composition can be characterized by potentiometric titration.

Preparation of p(HEMA)-based Hydrogels

Principle: This protocol details the free-radical polymerization of HEMA-based monomers to form a crosslinked hydrogel.

Materials:

-

2-hydroxyethyl methacrylate (HEMA)

-

This compound (HEMAP) (co-monomer, optional)

-

Poly(ethylene glycol) dimethacrylate (PEGDMA) (crosslinker)

-

Benzoyl peroxide (BPO) (initiator)

-

Microneedle mold (or other desired mold)

-

Vacuum desiccator

-

Oven

Procedure:

-

Mix 20 mL of HEMA, 0.2 mL of PEGDMA, and 88 mg of BPO until a homogeneous solution is formed.[5]

-

Degas the mixture in a vacuum desiccator.

-

Transfer approximately 3 mL of the formulation to the desired mold.

-

Heat the samples at 100°C in an oven for 3 hours to initiate polymerization.[5]

-

After cooling to room temperature, carefully remove the hydrogel from the mold.

-

Thoroughly wash the hydrogel with deionized water for one week to remove any unreacted components.[5]

In Vitro Drug Release Study

Principle: This protocol describes the methodology to quantify the release of a model drug from a prepared hydrogel.

Materials:

-

Drug-loaded hydrogel

-

Phosphate-buffered saline (PBS), pH 7.4

-

Shaking incubator

-

UV-Vis spectrophotometer

Procedure:

-

Immerse a known weight of the drug-loaded hydrogel in a specific volume of PBS (pH 7.4) in a sealed container.

-

Place the container in a shaking incubator at 37°C.

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

-

Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

-

Calculate the cumulative percentage of drug released over time.

Caption: Experimental workflow for in vitro drug release.

Cell Viability Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cell-seeded scaffolds in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

-

Plate reader

Procedure:

-

After the desired culture period, remove the culture medium from the wells containing the cell-seeded scaffolds.

-

Add fresh culture medium containing MTT solution (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

Alkaline Phosphatase (ALP) Activity Assay

Principle: ALP is an early marker of osteogenic differentiation. This assay measures the enzymatic activity of ALP by its ability to hydrolyze p-nitrophenyl phosphate (pNPP) to p-nitrophenol, a yellow product.

Materials:

-

Cell-seeded scaffolds

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

ALP assay buffer (e.g., glycine (B1666218) buffer, pH 10.4)

-

Stop solution (e.g., 0.1 M NaOH)

-

Plate reader

Procedure:

-

Rinse the cell-seeded scaffolds with PBS.

-

Lyse the cells on the scaffolds using a suitable lysis buffer.

-

Add the pNPP substrate solution to the cell lysate and incubate at 37°C.

-

After a specific time, stop the reaction by adding the stop solution.

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a plate reader.

-

Normalize the ALP activity to the total protein content of the cell lysate.

Signaling Pathways Influenced by HEMAP

The phosphate groups on HEMAP play a crucial role in mediating cellular responses, particularly in the context of bone tissue engineering. They are hypothesized to influence key signaling pathways involved in osteogenic differentiation.

Integrin-Mediated Signaling

Cell adhesion to the extracellular matrix (ECM) is primarily mediated by integrins, transmembrane receptors that recognize specific protein ligands. The phosphate groups on HEMAP-containing surfaces can influence this process.

Caption: HEMAP's influence on integrin signaling.

The negatively charged phosphate groups can enhance the adsorption of ECM proteins like fibronectin and vitronectin, which contain integrin-binding domains (e.g., RGD sequence). This increased protein adsorption leads to a higher density of ligands available for integrin binding, promoting cell adhesion, spreading, and the activation of downstream signaling cascades such as the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways ultimately converge on the activation of transcription factors like RUNX2, a master regulator of osteogenesis.

Bone Morphogenetic Protein (BMP) Signaling

BMPs are potent growth factors that induce the differentiation of mesenchymal stem cells into osteoblasts. The phosphate groups on HEMAP may act as binding sites for BMPs, concentrating these signaling molecules at the material surface.

Caption: HEMAP's potential role in BMP signaling.

By localizing BMPs, HEMAP-functionalized surfaces can enhance the interaction of these growth factors with their cognate receptors (BMPRs) on the cell surface. This heightened receptor activation leads to the phosphorylation of intracellular Smad proteins, their complex formation, and subsequent translocation to the nucleus to regulate the transcription of osteogenic genes.

Conclusion

The dual functionality of this compound, conferred by its methacrylate and phosphate groups, provides a powerful and versatile platform for the development of advanced biomaterials. The ability to form robust polymer networks combined with inherent bioactivity makes HEMAP an attractive component for applications in controlled drug delivery and regenerative medicine, particularly for bone tissue engineering. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to explore and expand upon the potential of HEMAP-based materials. Further investigations into the precise mechanisms of HEMAP-cell interactions and the optimization of its use in complex biological systems will undoubtedly pave the way for novel and effective therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. redalyc.org [redalyc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pncalab.com [pncalab.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Hydroxyapatite-reinforced pectin hydrogel films PEC/PVA/APTES/HAp: doxycycline loading for sustained drug release and wound healing applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Characterization, and Release Kinetics of a Hybrid Hydrogel Drug Delivery System for Sustained Hormone Therapy [mdpi.com]

- 10. Characterization of titanium surfaces with calcium and phosphate and osteoblast adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Hydrophilic Nature of 2-Hydroxyethyl Methacrylate (HEMA) Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the hydrophilic properties of 2-hydroxyethyl methacrylate (B99206) (HEMA) phosphate (B84403). Through a comprehensive review of its chemical structure, relevant quantitative data, and established experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this versatile monomer.

Introduction to HEMA Phosphate and its Hydrophilicity

2-Hydroxyethyl methacrylate (HEMA) phosphate is a functional monomer prized for its ability to impart desirable properties to polymers, including enhanced adhesion and biocompatibility. Its inherent hydrophilicity is a key characteristic driving its use in a variety of applications, from dental adhesives and coatings to drug delivery systems.[1][2] The hydrophilic nature of HEMA phosphate stems from the presence of highly polar functional groups within its molecular structure: a phosphate group and a hydroxyl group. These groups readily form hydrogen bonds with water molecules, leading to its miscibility in aqueous environments.

The addition of the phosphate group to the HEMA molecule significantly enhances its hydrophilic character compared to HEMA alone.[3][4] This increased polarity not only improves water solubility but also promotes strong adhesion to polar substrates such as metals, glass, and ceramics.[2]

Quantitative Data on the Hydrophilic Nature of HEMA Phosphate

| Property | Value | Reference |

| Water Solubility | 25 g/L at 25 °C | [1] |

| Water Contact Angle | Data not available for pure HEMA phosphate | - |

It is important to note that the water contact angle of a surface is a critical measure of its hydrophilicity, with lower angles indicating greater wettability. While a specific value for HEMA phosphate is not documented, for context, polymers of HEMA (pHEMA) exhibit water contact angles in the range of 60-70 degrees.[5][6] The presence of the highly polar phosphate group in HEMA phosphate is expected to result in a lower water contact angle, indicating even greater hydrophilicity.

Experimental Protocols

Synthesis of HEMA Phosphate

The synthesis of HEMA phosphate is typically achieved through the esterification of 2-hydroxyethyl methacrylate (HEMA) with a phosphorylating agent. A common method involves the use of phosphorus pentoxide (P₄O₁₀) or polyphosphoric acid.[1][7]

Materials:

-

2-hydroxyethyl methacrylate (HEMA), inhibitor-free

-

Phosphorus pentoxide (P₄O₁₀) or Polyphosphoric acid

-

Anhydrous solvent (e.g., dichloromethane)

-

Inhibitor (e.g., hydroquinone (B1673460) monomethyl ether - MEHQ)

-

Reaction flask with a stirrer, dropping funnel, and thermometer

-

Cooling bath

Procedure:

-

In a clean, dry reaction flask, dissolve HEMA in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).

-

Add a polymerization inhibitor, such as MEHQ, to the HEMA solution.

-

Cool the reaction mixture in a cooling bath to the desired temperature (typically below 10 °C).

-

Slowly add the phosphorylating agent (e.g., a solution of P₄O₁₀ in the solvent) to the HEMA solution dropwise while stirring vigorously. Maintain the reaction temperature throughout the addition.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature for a specified time (e.g., 2-4 hours).

-

Monitor the reaction progress using techniques such as Fourier-transform infrared (FTIR) spectroscopy to observe the appearance of P-O-C stretching bands and the disappearance of the O-H band from HEMA.

-

Upon completion, the reaction mixture can be purified by washing with a suitable solvent to remove unreacted starting materials and byproducts.

DOT Script for Synthesis Workflow:

Caption: Workflow for the synthesis of HEMA phosphate.

Measurement of Water Contact Angle

The sessile drop method is a standard technique for determining the water contact angle of a surface, providing a quantitative measure of its wettability. This protocol is based on the principles outlined in ASTM D5946.

Apparatus:

-

Contact angle goniometer with a light source and camera

-

Syringe with a fine needle for dispensing droplets

-

Flat, smooth substrate coated with HEMA phosphate

-

High-purity deionized water

Procedure:

-

Prepare a flat, uniform film of HEMA phosphate on a suitable substrate.

-

Place the coated substrate on the sample stage of the goniometer.

-

Fill the syringe with deionized water, ensuring there are no air bubbles.

-

Carefully dispense a small droplet of water (typically 1-5 µL) onto the surface of the HEMA phosphate film.

-

Allow the droplet to equilibrate for a few seconds.

-

Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.

-

Use the goniometer's software to measure the angle between the tangent to the droplet at the point of contact and the substrate surface. This is the water contact angle.

-

Repeat the measurement at multiple locations on the surface to ensure reproducibility and calculate the average value.

DOT Script for Water Contact Angle Measurement Workflow:

Caption: Workflow for water contact angle measurement.

Determination of Water Absorption

The water absorption of a polymer is determined by measuring the amount of water it takes up when immersed. This protocol is based on the principles of ASTM D570.

Materials:

-

Polymerized HEMA phosphate sample of a defined shape and size

-

Analytical balance

-

Oven

-

Desiccator

-

Beaker with deionized water

Procedure:

-

Prepare a cured sample of polymerized HEMA phosphate.

-

Dry the sample in an oven at a specified temperature until a constant weight is achieved.

-

Cool the sample in a desiccator and then weigh it accurately to obtain the initial dry weight (W_dry).

-

Immerse the sample in a beaker of deionized water at a controlled temperature (e.g., 23 °C).

-

At predetermined time intervals, remove the sample from the water, gently blot the surface with a lint-free cloth to remove excess water, and weigh it to obtain the wet weight (W_wet).

-

Continue this process until the sample reaches a constant weight, indicating saturation.

-

The percentage of water absorption at any given time can be calculated using the following formula:

Water Absorption (%) = [(W_wet - W_dry) / W_dry] x 100

Signaling Pathways and Logical Relationships

The hydrophilic nature of HEMA phosphate is a direct consequence of its molecular structure. The presence of both a phosphate group and a hydroxyl group allows for multiple points of interaction with water molecules through hydrogen bonding.

DOT Script for HEMA Phosphate Hydrophilicity:

Caption: Molecular basis of HEMA phosphate's hydrophilicity.

Conclusion

HEMA phosphate's distinct hydrophilic character, conferred by its phosphate and hydroxyl functional groups, makes it a valuable monomer in the development of advanced materials. Its high water solubility and anticipated low water contact angle are key indicators of this property. The experimental protocols detailed in this guide provide a framework for the synthesis and characterization of HEMA phosphate, enabling researchers to further explore and harness its hydrophilic nature for a wide range of applications in drug development, biomaterials, and beyond.

References

- 1. Buy 2-Hydroxyethyl methacrylate phosphate | 52628-03-2 [smolecule.com]

- 2. products.evonik.com [products.evonik.com]

- 3. Silcare Private Label | 2-Hydroxyethyl Methacrylate (HEMA) â properties and applications [privatelabel.silcare.com]

- 4. HEMA (HYDROXYETHYL METHACRYLATE) - Ataman Kimya [atamanchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US3855364A - Phosphate esters of hydroxyalkyl acrylates and hydroxyalkyl methacrylates - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 2-Hydroxyethyl Methacrylate Phosphate in Dental Adhesives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyethyl methacrylate (B99206) phosphate (B84403) (HEMA-P) is a functional monomer utilized in dental adhesive formulations to enhance bonding to the tooth structure. Its bifunctional nature, possessing both a polymerizable methacrylate group and a phosphate ester group, allows it to participate in the polymer network of the adhesive while also forming a chemical bond with the mineral components of enamel and dentin. This dual functionality contributes to improved adhesion, durability, and marginal seal of dental restorations. These application notes provide a comprehensive overview of HEMA-P, including its mechanism of action, performance data in comparison to other monomers, and detailed protocols for its synthesis and evaluation in dental adhesive systems.

Chemical Properties and Mechanism of Action

HEMA-P is an acidic functional monomer that promotes adhesion through a combination of micromechanical interlocking and chemical bonding. The phosphate group is the key to its chemical interaction with the tooth structure.

Mechanism of Adhesion:

-

Etching and Infiltration: The acidic phosphate group of HEMA-P provides a mild self-etching effect on the dentin and enamel, partially dissolving the hydroxyapatite (B223615) (HAp) mineral content. This creates microporosities on the tooth surface, allowing for the infiltration of the adhesive monomers.

-

Ionic Bonding with Hydroxyapatite: The primary chemical adhesion mechanism involves the ionic interaction between the negatively charged phosphate group of HEMA-P and the positively charged calcium ions (Ca²⁺) present in the hydroxyapatite of enamel and dentin. This forms a stable, water-insoluble salt layer at the adhesive-tooth interface.

-

Hybrid Layer Formation: The methacrylate group of HEMA-P copolymerizes with other monomers in the adhesive formulation upon light curing. This process, occurring within the infiltrated and demineralized tooth structure, forms a "hybrid layer" – an interlocking structure of resin and tooth components that is crucial for micromechanical retention.

-

Interaction with Collagen: While the primary interaction is with the inorganic component of dentin, the hydrophilic nature of HEMA-P may also facilitate wetting and interaction with the collagen fibril network within the demineralized dentin, further enhancing the integrity of the hybrid layer.

Figure 1: Mechanism of HEMA-P Adhesion to Dentin.

Performance Data

The performance of dental adhesives is evaluated based on several key parameters, including bond strength, hydrolytic stability (resistance to degradation in a moist environment), and the degree of conversion of the monomers. The following tables summarize quantitative data for experimental adhesives containing HEMA-P and compare them with adhesives containing other functional monomers or no HEMA.

Disclaimer: The data presented below is compiled from various studies. Direct comparison between different studies may be limited due to variations in experimental protocols and formulations.

Table 1: Microtensile Bond Strength (µTBS) to Dentin

| Adhesive System | Functional Monomer(s) | µTBS (MPa) ± SD | Citation(s) |